molecular formula C13H24N2O B13950341 1-(8-Isopropyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone

1-(8-Isopropyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone

Katalognummer: B13950341
Molekulargewicht: 224.34 g/mol
InChI-Schlüssel: WEAILCMVIJEOHV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(8-Isopropyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone is a spirocyclic compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. The spirocyclic scaffold is known for its rigidity and three-dimensional structure, which can enhance the binding affinity and selectivity of the compound towards specific biological targets.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(8-Isopropyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone typically involves the formation of the spirocyclic core followed by the introduction of the isopropyl and ethanone groups. One common synthetic route includes the cyclization of a suitable precursor under basic conditions to form the spirocyclic core. Subsequent alkylation and acylation steps introduce the isopropyl and ethanone groups, respectively .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-pressure reactors for cyclization and advanced purification techniques such as chromatography to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(8-Isopropyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

1-(8-Isopropyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone has been explored for various scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1-(8-Isopropyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for a high degree of specificity in binding, which can modulate the activity of the target protein. This modulation can lead to various biological effects, such as inhibition of enzyme activity or alteration of signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-(8-Isopropyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone is unique due to its specific substitution pattern, which can confer distinct biological properties. The presence of the isopropyl and ethanone groups can enhance its binding affinity and selectivity towards certain biological targets, making it a valuable compound for medicinal chemistry research .

Eigenschaften

Molekularformel

C13H24N2O

Molekulargewicht

224.34 g/mol

IUPAC-Name

1-(8-propan-2-yl-2,8-diazaspiro[4.5]decan-2-yl)ethanone

InChI

InChI=1S/C13H24N2O/c1-11(2)14-7-4-13(5-8-14)6-9-15(10-13)12(3)16/h11H,4-10H2,1-3H3

InChI-Schlüssel

WEAILCMVIJEOHV-UHFFFAOYSA-N

Kanonische SMILES

CC(C)N1CCC2(CC1)CCN(C2)C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.